![molecular formula C18H14N2O4 B2402192 5-{[4-(Benzyloxy)phenyl]methylen}-2,4,6(1H,3H,5H)-pyrimidintrion CAS No. 242473-63-8](/img/structure/B2402192.png)
5-{[4-(Benzyloxy)phenyl]methylen}-2,4,6(1H,3H,5H)-pyrimidintrion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(Benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic organic compound with a unique structure and interesting chemical properties. This compound has gained attention in various scientific disciplines, particularly in medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Serves as a probe to study enzyme-substrate interactions.
Medicine: : Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: : Used in the manufacture of specialty polymers and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multistep process:
Formation of Pyrimidinetrione Core: : This core is usually synthesized via a condensation reaction involving urea and malonic acid derivatives.
Benzylation Reaction: : The phenolic oxygen of a precursor compound is reacted with benzyl bromide in the presence of a strong base, forming the benzyloxy substituent.
Aldol Condensation: : The final key step involves the condensation of the benzyloxyphenylacetaldehyde with the pyrimidinetrione core under basic conditions to form the methylene bridge.
Industrial Production Methods:
In an industrial setting, these reactions are often conducted in large-scale batch reactors with optimized temperature, pH, and solvent conditions to maximize yield and purity. Common solvents include ethanol, methanol, and DMSO, while catalysts such as potassium tert-butoxide may be used to facilitate reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : It can undergo oxidative cleavage at the methylene bridge under strong oxidizing conditions.
Reduction: : The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: : Electrophilic aromatic substitution can introduce various functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Catalysts for Substitution: : Aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation Products: : Carboxylic acids and ketones.
Reduction Products: : Benzyl alcohol derivatives.
Substitution Products: : Halogenated, alkylated, and nitrated benzyloxy derivatives.
Wirkmechanismus
The biological activity of 5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is primarily attributed to its interaction with cellular enzymes and receptors. It can inhibit enzymes involved in the inflammatory response and disrupt cancer cell proliferation pathways by binding to specific molecular targets, causing apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Barbituric Acid Derivatives: : Differ by lacking the benzyloxy group.
Thiobarbiturates: : Sulfur replaces oxygen at the trione sites.
Ureides: : Similar core structure but different side chain substitutions.
This compound's unique structure and versatility make it a valuable subject for ongoing research and development in various scientific fields.
Eigenschaften
IUPAC Name |
5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16-15(17(22)20-18(23)19-16)10-12-6-8-14(9-7-12)24-11-13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNLKHSBSLHOSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
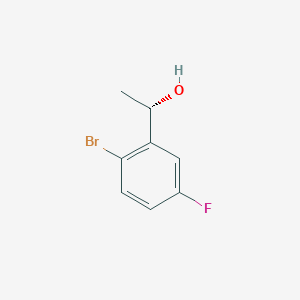
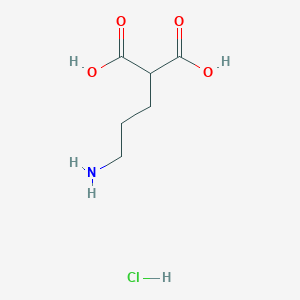
![1-[6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazol-5-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2402111.png)
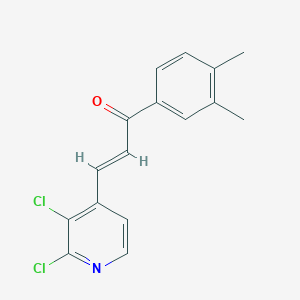
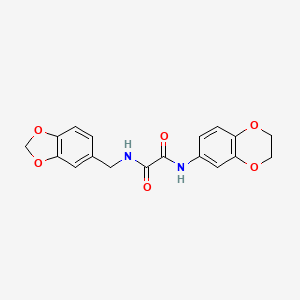
![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2402118.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2402120.png)
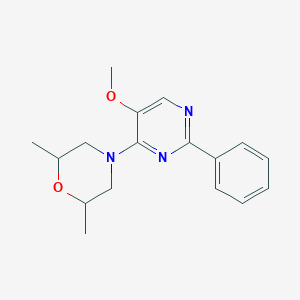
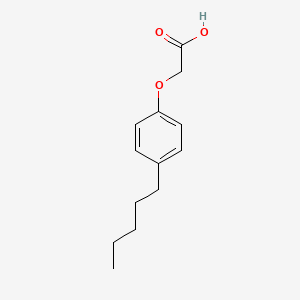
![N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride](/img/structure/B2402126.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2402128.png)
![1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402129.png)
![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2402131.png)
